2-(Tert-butoxy)-4-bromothiazole
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Overview
Description
2-(Tert-butoxy)-4-bromothiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The tert-butoxy group is a bulky substituent that can influence the reactivity and properties of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent like dichloromethane, followed by the addition of tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of 2-(Tert-butoxy)-4-bromothiazole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the thiazole ring in a controlled manner . This method offers advantages such as better temperature control, reduced reaction times, and improved safety.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-4-bromothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Deprotected Products: Hydroxyl derivatives after removal of the tert-butoxy group.
Scientific Research Applications
2-(Tert-butoxy)-4-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-4-bromothiazole involves its interaction with molecular targets through its functional groups. The bromine atom and the tert-butoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)-4-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.
2-(Tert-butoxy)-4-fluorothiazole: Contains a fluorine atom, leading to different reactivity and properties.
2-(Tert-butoxy)-4-iodothiazole: Iodine substitution, which can affect the compound’s stability and reactivity.
Uniqueness
2-(Tert-butoxy)-4-bromothiazole is unique due to the combination of the bulky tert-butoxy group and the bromine atom, which can influence its reactivity and interactions. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
939986-63-7 |
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Molecular Formula |
C7H10BrNOS |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-7(2,3)10-6-9-5(8)4-11-6/h4H,1-3H3 |
InChI Key |
AFIVHADPWRYLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CS1)Br |
Origin of Product |
United States |
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